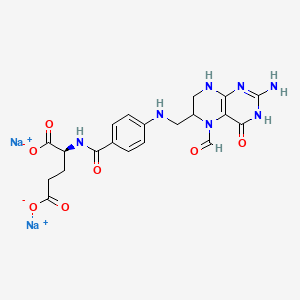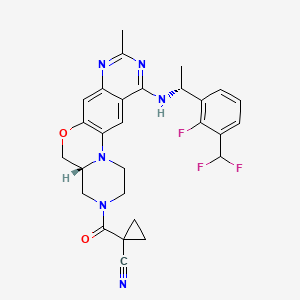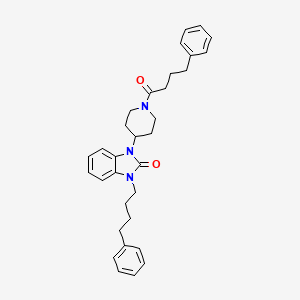
Cav 3.2 inhibitor 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cav 3.2 inhibitor 3 is a potent inhibitor of the Cav3.2 T-type calcium channel, which plays a significant role in regulating neuronal excitability and is involved in various physiological processes such as sensory processing, sleep, and hormone release . This compound has shown promise in scientific research, particularly in the fields of pain management and neurological disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cav 3.2 inhibitor 3 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes the use of industrial-grade equipment and adherence to stringent quality control measures to ensure consistency and reproducibility of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Cav 3.2 inhibitor 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity towards the Cav3.2 T-type calcium channel .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced pharmacological properties . These derivatives are further evaluated for their efficacy and safety in preclinical and clinical studies .
Wissenschaftliche Forschungsanwendungen
Cav 3.2 inhibitor 3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool compound to study the structure-activity relationships of T-type calcium channel inhibitors . In biology, it helps elucidate the role of Cav3.2 channels in various physiological processes . In medicine, this compound is being investigated as a potential therapeutic agent for pain management and neurological disorders . In industry, it serves as a lead compound for the development of new drugs targeting T-type calcium channels .
Wirkmechanismus
Cav 3.2 inhibitor 3 exerts its effects by selectively binding to the Cav3.2 T-type calcium channel, thereby inhibiting calcium ion influx . This inhibition reduces neuronal excitability and modulates pain signaling pathways . The molecular targets of this compound include the alpha-1H subunit of the Cav3.2 channel, which is responsible for its voltage-dependent activation . The pathways involved in its mechanism of action include the modulation of neurotransmitter release and the regulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
Cav 3.2 inhibitor 3 is unique compared to other similar compounds due to its high selectivity and potency towards the Cav3.2 T-type calcium channel . Similar compounds include Z944, TTA-A2, TTA-P2, ML218, and ACT-709478, which also target T-type calcium channels but may differ in their pharmacokinetic properties and selectivity profiles . This compound stands out due to its distinct chemical structure and superior efficacy in preclinical models of pain and neurological disorders .
Eigenschaften
Molekularformel |
C32H37N3O2 |
|---|---|
Molekulargewicht |
495.7 g/mol |
IUPAC-Name |
1-[1-(4-phenylbutanoyl)piperidin-4-yl]-3-(4-phenylbutyl)benzimidazol-2-one |
InChI |
InChI=1S/C32H37N3O2/c36-31(20-11-17-27-14-5-2-6-15-27)33-24-21-28(22-25-33)35-30-19-8-7-18-29(30)34(32(35)37)23-10-9-16-26-12-3-1-4-13-26/h1-8,12-15,18-19,28H,9-11,16-17,20-25H2 |
InChI-Schlüssel |
GLVAZBLDEWPYAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CCCCC4=CC=CC=C4)C(=O)CCCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


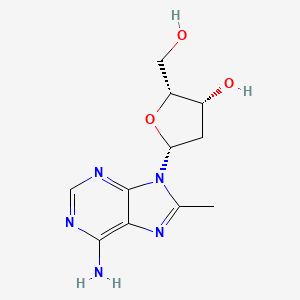
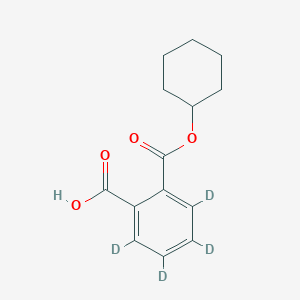


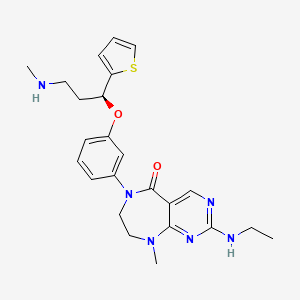
![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)
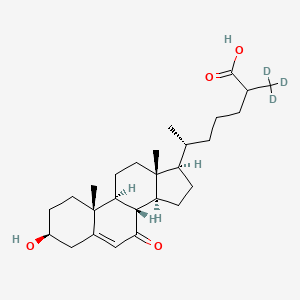
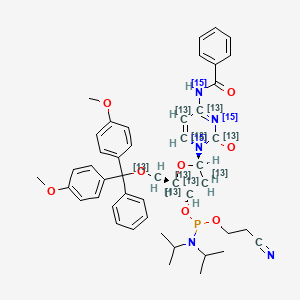
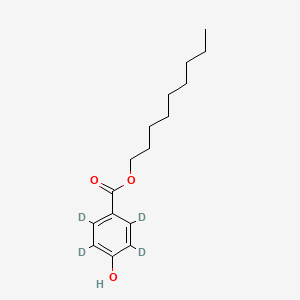

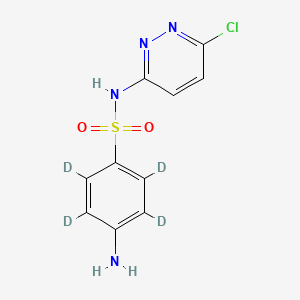
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12404263.png)
